N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
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Overview
Description
N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE: is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a pyrimidinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(ACETYLAMINO)PHENYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can be achieved through a multi-step process involving the following key steps:
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Formation of 4-(ACETYLAMINO)PHENYL Intermediate
Starting Material: 4-nitroaniline
Reaction: Acetylation using acetic anhydride in the presence of a base such as pyridine to form 4-(acetylamino)aniline.
Conditions: Reflux at 80-90°C for 2-3 hours.
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Formation of 4,6-DIMETHYL-2-PYRIMIDINYL Intermediate
Starting Material: 2,4,6-trimethylpyrimidine
Reaction: Oxidation using a suitable oxidizing agent such as potassium permanganate to form 4,6-dimethyl-2-pyrimidinyl.
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Coupling Reaction
Starting Materials: 4-(acetylamino)aniline and 4,6-dimethyl-2-pyrimidinyl
Reaction: Coupling using a thiolating agent such as thiourea in the presence of a catalyst like copper(I) iodide.
Conditions: Reflux in ethanol at 70-80°C for 4-5 hours.
Industrial Production Methods
Industrial production of N1-[4-(ACETYLAMINO)PHENYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Hydrogen peroxide, potassium permanganate.
Conditions: Aqueous or organic solvents, room temperature to elevated temperatures.
Products: Oxidized derivatives of the compound.
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous solvents, low to moderate temperatures.
Products: Reduced forms of the compound.
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Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Organic solvents, varying temperatures.
Products: Substituted derivatives of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Bromine in chloroform, sodium methoxide in methanol.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE has several scientific research applications:
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Medicinal Chemistry
Antimicrobial Agents: Potential use as a scaffold for developing antimicrobial drugs.
Anti-inflammatory Agents: Investigated for its anti-inflammatory properties.
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Materials Science
Polymer Additives: Used as a monomer or additive in the synthesis of specialty polymers.
Dye Intermediates: Precursor for the synthesis of dyes and pigments.
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Biological Research
Enzyme Inhibitors: Studied as an inhibitor of specific enzymes involved in metabolic pathways.
Receptor Modulators: Potential use in modulating receptor activity in biological systems.
Mechanism of Action
The mechanism of action of N1-[4-(ACETYLAMINO)PHENYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor modulation, it may act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminophenyl)acetamide: Similar structure but lacks the pyrimidinylsulfanyl group.
N-(4-acetylamino)phenylsulfonamide: Contains a sulfonamide group instead of the pyrimidinylsulfanyl group.
N-(4-acetylamino)phenylthiourea: Contains a thiourea group instead of the pyrimidinylsulfanyl group.
Uniqueness
N~1~-[4-(ACETYLAMINO)PHENYL]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to the presence of both the acetylamino and pyrimidinylsulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10-8-11(2)18-16(17-10)23-9-15(22)20-14-6-4-13(5-7-14)19-12(3)21/h4-8H,9H2,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHDXDLBYHZIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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